UNC0631 is a potent and selective inhibitor of the histone lysine methyltransferase G9a (EHMT2). [] G9a catalyzes the dimethylation of lysine 9 on histone H3 (H3K9me2), a modification associated with transcriptional repression. [] By inhibiting G9a, UNC0631 can disrupt this repressive mark and potentially reactivate the expression of silenced genes. This mechanism makes UNC0631 a valuable tool in studying the role of G9a in various cellular processes and disease models.
The synthesis of UNC 0631 involves a multi-step process designed to optimize the introduction of functional groups that enhance its inhibitory activity against G9a. A notable synthetic route includes:
This synthetic strategy allows for flexibility in modifying the compound's structure to enhance its biological activity.
UNC 0631 primarily acts through competitive inhibition of G9a, preventing it from catalyzing the methylation of histone proteins. The mechanism involves:
These reactions highlight its potential as a therapeutic agent in epigenetic modulation.
The mechanism by which UNC 0631 exerts its effects involves several key processes:
UNC 0631 possesses several notable physical and chemical properties:
These properties make UNC 0631 suitable for further studies in both basic research and potential clinical applications.
UNC 0631 has significant applications in scientific research, particularly in:
UNC 0631 (CAS No. 1320288-19-4) is a synthetic small-molecule inhibitor with the molecular formula C₃₇H₆₁N₇O₂ and a molecular weight of 635.93 g/mol. Its chemical structure features a quinazoline core substituted with multiple nitrogen-containing heterocycles, including piperidine and diazepane rings, which are critical for its biological activity. The compound incorporates a methoxy group at position 6 and a 3-(piperidin-1-yl)propoxy chain at position 7 of the quinazoline scaffold, enhancing its affinity for the target enzyme G9a [1] [5].
Solubility and Stability: UNC 0631 exhibits high solubility in organic solvents such as dimethyl sulfoxide (DMSO; 16.67 mg/mL), ethanol (100 mg/mL), and dimethylformamide (DMF; 150 mg/mL), but is insoluble in aqueous solutions. It remains stable for >2 years when stored at -20°C in powder form or as a DMSO stock solution [1] [6]. The compound’s lipophilicity (predicted logP >3) facilitates cellular uptake, a key factor in its efficacy [2].
Table 1: Structural Attributes of UNC 0631
Property | Value/Description |
---|---|
IUPAC Name | N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine |
SMILES Notation | COC1=CC2=C(NC3CCN(CC4CCCCC4)CC3)N=C(N5CCN(C(C)C)CCC5)N=C2C=C1OCCCN6CCCCC6 |
Elemental Composition | C: 69.88%; H: 9.67%; N: 15.42%; O: 5.03% |
Appearance | Light yellow to yellow solid |
UNC 0631 emerged from a focused drug discovery campaign at the University of North Carolina (UNC) in 2011 to develop potent and selective G9a inhibitors. It was optimized from earlier quinazoline-based inhibitors like BIX01294, which suffered from off-target effects and cellular toxicity. Structural modifications included introducing a lipophilic 3-piperidinopropoxy side chain and optimizing the amine substituents, resulting in enhanced target affinity and reduced cytotoxicity [1] [7].
Key Milestones:
UNC 0631 specifically inhibits the histone methyltransferase G9a (EHMT2), which catalyzes mono- and dimethylation of H3K9—a repressive epigenetic mark associated with gene silencing. By blocking the S-adenosylmethionine (SAM) binding pocket of G9a, UNC 0631 prevents the transfer of methyl groups to H3K9, leading to genome-wide reduction of H3K9me2 levels [7] [8].
Functional Consequences:
Table 2: Cellular Potency of UNC 0631 in Reducing H3K9me2
Cell Line | Tissue Origin | IC₅₀ (μM) | Biological Assay |
---|---|---|---|
MDA-MB-231 | Breast cancer | 0.025 | In-Cell Western (48 h treatment) |
MCF7 | Breast cancer | 0.018 | In-Cell Western (48 h treatment) |
PC3 | Prostate cancer | 0.026 | In-Cell Western (48 h treatment) |
HCT116 (p53-/-) | Colorectal cancer | 0.072 | In-Cell Western (48 h treatment) |
IMR90 | Lung fibroblasts | 0.046 | In-Cell Western (48 h treatment) |
Therapeutic Implications:UNC 0631 serves as a pivotal tool for probing G9a’s role in cancer (e.g., silencing tumor suppressors), obesity (UCP1 regulation), and neurological disorders. Its ability to selectively modulate epigenetic landscapes without immediate cytotoxicity (toxicity IC₅₀ >2.8 μM in MDA-MB-231) underscores its utility in mechanistic studies [1] [3]. Future research directions include optimizing brain permeability for neurological applications and developing dual-targeting inhibitors against G9a and synergistic epigenetic regulators [8].
Table 3: UNC 0631 Compound Summary
Property | Detail |
---|---|
Compound Name | UNC 0631 |
Synonyms | UNC-0631, UNC0631 |
CAS Number | 1320288-19-4 |
Target | G9a/EHMT2 (IC₅₀ = 4 nM) |
Primary Mechanism | Inhibition of H3K9me2 deposition |
Research Applications | Epigenetics, cancer, metabolic disease |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7